REACTION_CXSMILES
|
[C:1]([O:9]C)(=[O:8])[CH2:2][CH2:3][C:4]([O:6]C)=[O:5].C[O-].[Na+].[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CO>[CH:14](=[C:3]([CH2:2][C:1]([OH:9])=[O:8])[C:4]([OH:6])=[O:5])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
700 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
sodium methylate
|
Quantity
|
290 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
236 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring, for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
DISTILLATION
|
Details
|
100 ml of methanol are distilled off
|
Type
|
ADDITION
|
Details
|
120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture
|
Type
|
CUSTOM
|
Details
|
The removal of the methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 150 ml of water
|
Type
|
ADDITION
|
Details
|
After the addition of dichloromethane
|
Type
|
CUSTOM
|
Details
|
the diacid is precipitated by the slow addition of 12N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The diacid is filtered
|
Type
|
WASH
|
Details
|
washed with dicliloromethane
|
Type
|
CUSTOM
|
Details
|
Drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[C:1]([O:9]C)(=[O:8])[CH2:2][CH2:3][C:4]([O:6]C)=[O:5].C[O-].[Na+].[CH:14](=O)[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>CO>[CH:14](=[C:3]([CH2:2][C:1]([OH:9])=[O:8])[C:4]([OH:6])=[O:5])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1 |f:1.2|
|
Name
|
|
Quantity
|
700 mmol
|
Type
|
reactant
|
Smiles
|
C(CCC(=O)OC)(=O)OC
|
Name
|
sodium methylate
|
Quantity
|
290 mmol
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
236 mmol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
with stirring, for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Type
|
TEMPERATURE
|
Details
|
The mixture is maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux
|
Type
|
DISTILLATION
|
Details
|
100 ml of methanol are distilled off
|
Type
|
ADDITION
|
Details
|
120 ml of water and 120 ml of 10N sodium hydroxide solution are added to the concentrated reaction mixture
|
Type
|
CUSTOM
|
Details
|
The removal of the methanol
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
ADDITION
|
Details
|
The residue is diluted with 150 ml of water
|
Type
|
ADDITION
|
Details
|
After the addition of dichloromethane
|
Type
|
CUSTOM
|
Details
|
the diacid is precipitated by the slow addition of 12N hydrochloric acid
|
Type
|
FILTRATION
|
Details
|
The diacid is filtered
|
Type
|
WASH
|
Details
|
washed with dicliloromethane
|
Type
|
CUSTOM
|
Details
|
Drying
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |